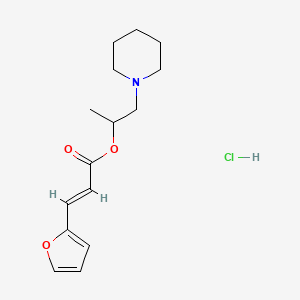
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can enhance GABAergic neurotransmission and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, and changes in the expression of GABA-related genes and proteins. 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for more precise manipulation of GABAergic neurotransmission. However, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have off-target effects on other enzymes and neurotransmitter systems, which can complicate data interpretation. Additionally, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has poor solubility in water, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are many potential future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent GABA aminotransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in clinical populations, including patients with epilepsy, anxiety, depression, and addiction. Finally, research on the long-term effects of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on brain function and behavior could provide important insights into the potential risks and benefits of this compound.
Synthesemethoden
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-(5-chloro-2-methylphenyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In models of addiction, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-5-3-2-4-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRMIYSLYWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)